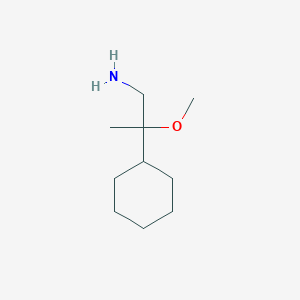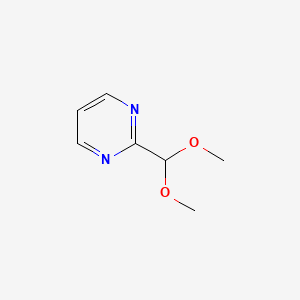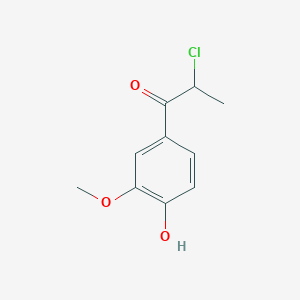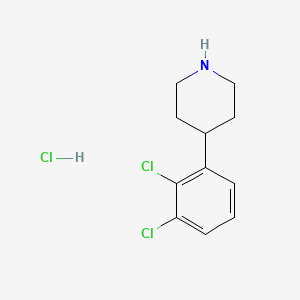![molecular formula C12H12ClN3 B1456023 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1380571-58-3](/img/structure/B1456023.png)
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Descripción general
Descripción
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (2P6,7H5HPPHCl) is a small molecule that has a wide range of applications in scientific research. It is a useful compound for studying the biochemical and physiological effects of various compounds, as well as for creating new drugs and treatments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2P6,7H5HPPHCl.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a structural motif found in various heterocyclic compounds, which are of significant interest due to their broad spectrum of biological and pharmacological activities. In the realm of synthetic chemistry, pyrrolopyrimidine derivatives, including structures related to 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been intensively investigated for their utility in medicinal and pharmaceutical industries. The pyranopyrimidine core, for instance, is a precursor for a range of applications, showcasing the importance of such scaffolds in drug development and synthetic pathways (Parmar, Vala, & Patel, 2023).
Optical Sensors and Medicinal Chemistry
Pyrimidine derivatives, which share a similar heterocyclic framework to this compound, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This property makes them suitable for use in optical sensors and also underscores their medicinal significance. The diverse biological applications of these derivatives further highlight the versatility and potential of compounds containing the pyrimidine scaffold in scientific research (Jindal & Kaur, 2021).
Optoelectronic Materials
The integration of pyrimidine and related scaffolds into π-extended conjugated systems is of considerable value for creating novel optoelectronic materials. Compounds containing quinazolines and pyrimidines, which are structurally related to this compound, have been reported for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. This area of research demonstrates the potential of pyrimidine derivatives in the development of advanced materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against various enzymes, indicating that they may interact with these targets to exert their effects .
Biochemical Pathways
Related compounds have been found to inhibit various kinases, suggesting that they may affect pathways regulated by these enzymes .
Pharmacokinetics
The compound’s molecular weight is 23370 , which is within the optimal range for oral bioavailability.
Result of Action
Related compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Análisis Bioquímico
Biochemical Properties
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction is crucial in the context of necroptosis, a form of programmed cell death. The compound’s ability to inhibit RIPK1 suggests its potential use in treating inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the ATR kinase pathway, which is essential for DNA damage response . By inhibiting ATR kinase, the compound can reduce the phosphorylation levels of ATR and its downstream signaling proteins, thereby affecting cell cycle progression and promoting apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s inhibition of RIPK1 involves binding to the allosteric pocket of the kinase, serving as a type III inhibitor . This binding prevents the kinase’s activity, thereby blocking the necroptosis pathway. Additionally, the compound’s interaction with ATR kinase involves reducing its phosphorylation activity, which is crucial for its role in DNA damage response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with its inhibitory effects on RIPK1 and ATR kinase being sustained over extended periods . Long-term studies have indicated that the compound can maintain its efficacy in inhibiting necroptosis and promoting apoptosis, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits RIPK1 and ATR kinase without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism involves its conversion into active metabolites that retain its inhibitory activity against RIPK1 and ATR kinase . These metabolic pathways are crucial for the compound’s bioavailability and efficacy in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to be efficiently transported across cell membranes, allowing it to reach its intracellular targets . Its distribution within tissues is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within specific cellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of the compound is essential for its inhibitory effects on RIPK1 and ATR kinase, as well as its overall therapeutic potential .
Propiedades
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;/h1-5,7,13H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBMUWUGGHKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744689 | |
| Record name | 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380571-58-3 | |
| Record name | 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)










